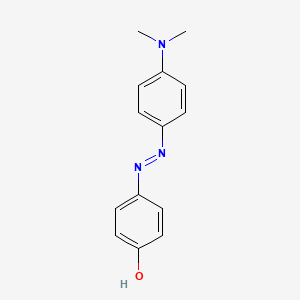

4-Hydroxy-4'-dimethylaminoazobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127115. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[[4-(dimethylamino)phenyl]diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-17(2)13-7-3-11(4-8-13)15-16-12-5-9-14(18)10-6-12/h3-10,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKQINNUKSBEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901037946 | |

| Record name | Phenol, 4-[2-[4-(dimethylamino)phenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2496-15-3, 193892-29-4 | |

| Record name | 4'-Hydroxydimethylaminoazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(p-Dimethylaminophenylazo)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-[2-[4-(dimethylamino)phenyl]diazenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901037946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-4'-dimethylaminoazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxy-4'-dimethylaminoazobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3FV8F4BGH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-4'-dimethylaminoazobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-4'-dimethylaminoazobenzene is an organic compound belonging to the family of azo dyes. These compounds are characterized by the presence of a diazene functional group (R-N=N-R') connecting two aromatic rings. This particular molecule is a "push-pull" system, with an electron-donating dimethylamino group and a hydroxyl group, which imparts interesting chemical and photophysical properties.[1] This guide provides a comprehensive overview of its chemical identity, synthesis, properties, handling, and potential applications, tailored for a scientific audience.

Part 1: Chemical Identity and Properties

Nomenclature and Identifiers

-

Systematic IUPAC Name: 4-[[4-(dimethylamino)phenyl]diazenyl]phenol[2]

-

Common Synonyms: 4-(4-Dimethylaminophenylazo)phenol, 4'-hydroxy-DAB, 4'-hydroxydimethylaminoazobenzene[2][3][4]

-

InChI Key: CQKQINNUKSBEQR-UHFFFAOYSA-N[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 241.29 g/mol | [2][3][5][7] |

| Appearance | Orange to brown to dark red powder/crystal | [4][6] |

| Melting Point | ~200 °C | [3][8][9] |

| Boiling Point | 391.1 °C at 760 mmHg (predicted) | [3][9] |

| Density | 1.11 g/cm³ | [3][9] |

| pKa | 8.85 ± 0.15 (predicted) | [3] |

| LogP | 3.87360 | [3][9] |

Part 2: Synthesis and Mechanism

The primary route for synthesizing this compound is through an azo coupling reaction.[1] This is a classic electrophilic aromatic substitution reaction that involves two main stages: the diazotization of an aromatic amine and the subsequent coupling with an activated aromatic compound.

Synthesis Workflow

The synthesis begins with the diazotization of N,N-dimethyl-p-phenylenediamine, followed by its reaction with phenol.[1]

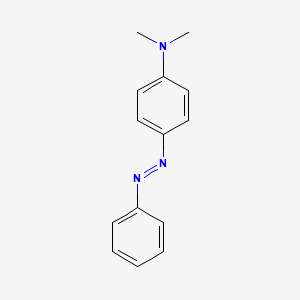

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

N,N-dimethyl-p-phenylenediamine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Phenol

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

-

Ethanol

Procedure:

-

Diazotization:

-

Dissolve a specific molar equivalent of N,N-dimethyl-p-phenylenediamine in a solution of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Azo Coupling:

-

In a separate beaker, dissolve an equimolar amount of phenol in an aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the phenol solution with constant stirring.

-

A colored precipitate of this compound will form.

-

-

Isolation and Purification:

-

Continue stirring the reaction mixture in the ice bath for another hour.

-

Filter the precipitate using a Buchner funnel and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified compound.

-

Part 3: Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound.

-

¹H NMR and ¹³C NMR: Data available in spectral databases can be used for structural elucidation.[10]

-

FTIR: The infrared spectrum will show characteristic peaks for the O-H stretch of the phenol, C-N stretching of the dimethylamino group, and the N=N stretching of the azo group.[10]

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 241).[2]

Part 4: Applications in Research

This compound serves as a valuable intermediate in the synthesis of various azo dyes.[8] Its "push-pull" electronic structure also makes it a subject of interest in research on photochromic materials and molecular switches.[1] Furthermore, it can be used in studies related to dye degradation and in the development of analytical methods.[8]

Part 5: Safety and Handling

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed (Oral, Category 4).[4][11][12]

-

Carcinogenicity: Suspected of causing cancer.

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.[11] Wash hands thoroughly after handling.[4][11] Do not eat, drink, or smoke when using this product.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13]

-

Storage: Store in a cool, dark, and dry place in a tightly sealed container.[8][11] Store locked up.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[4][11]

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[4][11]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

If Inhaled: Move to fresh air.

References

- This compound - LookChem. [Link]

- This compound | C14H15N3O | CID 97486 - PubChem. [Link]

- This compound - SpectraBase. [Link]

- This compound - MySkinRecipes. [Link]

- This compound, 25g, Each - CP Lab Safety. [Link]

- This compound - precisionFDA. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C14H15N3O | CID 97486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 2496-15-3 | TCI AMERICA [tcichemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound | 2496-15-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. This compound [myskinrecipes.com]

- 9. guidechem.com [guidechem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxy-4'-dimethylaminoazobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-4'-dimethylaminoazobenzene is an organic compound belonging to the family of azo dyes. These compounds are characterized by the presence of a diazene functional group (R-N=N-R'), which connects two aromatic rings. The extended π-conjugated system created by this arrangement is responsible for the characteristic color of these molecules. Specifically, this compound exhibits a vibrant color due to the push-pull nature of its substituents: the electron-donating hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups at opposite ends of the molecule. This electronic asymmetry significantly influences its chemical and physical properties, making it a subject of interest in materials science and chemical research. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application and handling in a laboratory setting. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2496-15-3 | [1] |

| Molecular Formula | C₁₄H₁₅N₃O | [1] |

| Molecular Weight | 241.29 g/mol | [1] |

| Appearance | Orange to Brown to Dark red powder/crystal | [2] |

| Melting Point | 200 °C | |

| Boiling Point | 391.1 °C at 760 mmHg | |

| pKa | 8.85 ± 0.15 (Predicted) | |

| Solubility | Soluble in many organic solvents. | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound is through an azo coupling reaction.[4] This is a classic electrophilic aromatic substitution reaction where a diazonium salt acts as the electrophile and couples with an activated aromatic ring.[4][5] Two common variations of this synthesis are outlined below.

Method 1: Diazotization of p-Aminophenol and Coupling with N,N-Dimethylaniline

This method involves the initial conversion of p-aminophenol to its corresponding diazonium salt, which is then reacted with N,N-dimethylaniline.

Materials:

-

p-Aminophenol

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

N,N-Dimethylaniline

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Ice

Procedure:

-

Diazotization of p-Aminophenol:

-

Dissolve a specific molar equivalent of p-aminophenol in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1 molar equivalent) in water, keeping the temperature below 5 °C.

-

Stir the mixture for 15-20 minutes to ensure complete formation of the 4-hydroxybenzenediazonium chloride solution.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve N,N-dimethylaniline (1 molar equivalent) in a dilute solution of hydrochloric acid.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the N,N-dimethylaniline solution with constant stirring.

-

Maintain the temperature at 0-5 °C throughout the addition.

-

After the addition is complete, make the solution alkaline by slowly adding a cold solution of sodium hydroxide. A colored precipitate of this compound will form.

-

-

Purification:

Causality in Experimental Choices:

-

Low Temperature (0-5 °C): Diazonium salts are unstable at higher temperatures and can decompose to form phenols and nitrogen gas. Maintaining a low temperature is crucial for maximizing the yield of the desired product.

-

Acidic Medium for Diazotization: The reaction of the aromatic amine with nitrous acid requires an acidic medium to generate the reactive nitrosating agent, the nitrosonium ion (NO⁺).

-

Alkaline Medium for Coupling with Phenols: When coupling with a phenol, an alkaline medium is used to convert the phenol into the more strongly activating phenoxide ion, which enhances the rate of electrophilic aromatic substitution.[7]

-

Recrystallization: This purification technique is based on the principle that the solubility of the compound and impurities differ in a given solvent. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities in the solution.[6]

Diagram 1: Synthesis of this compound via diazotization of p-aminophenol.

Spectral Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of synthesized organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will exhibit distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The aromatic protons will appear as multiplets in the downfield region (typically 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns depending on their position relative to the electron-donating and electron-withdrawing groups. The six protons of the two methyl groups will appear as a sharp singlet further upfield.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups.

| ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| Data not available in search results | Data not available in search results |

Note: Specific chemical shift values can be found in spectral databases such as SpectraBase.[8]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for characterizing colored compounds like azo dyes. The extended conjugation in this compound results in strong absorption in the visible region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) is a characteristic property of the molecule. The UV-Vis spectrum of dimethylaminoazobenzene derivatives typically shows a strong π → π* transition. The exact λmax is solvent-dependent.[9][10]

| UV-Vis Spectroscopy Data |

| λmax (nm) |

| Data not available in search results |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Expected Characteristic FTIR Peaks:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500-3200 (broad) | O-H stretch | Phenolic hydroxyl (-OH) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| ~1600 | N=N stretch | Azo group (-N=N-) |

| ~1500 & ~1450 | C=C stretch | Aromatic ring |

| ~1250 | C-N stretch | Aryl-N |

| ~1230 | C-O stretch | Phenolic C-O |

Note: The exact peak positions can vary slightly. A broad peak for the O-H stretch is indicative of hydrogen bonding.[11]

Diagram 2: Workflow for the spectral analysis of this compound.

Reactivity and Stability

The chemical reactivity of this compound is primarily centered around its three main functional components: the azo group, the phenolic hydroxyl group, and the dimethylamino group.

-

Azo Group: The -N=N- double bond can be reduced to the corresponding amines by various reducing agents.

-

Phenolic Hydroxyl Group: The -OH group exhibits typical phenolic reactivity, such as acidity and susceptibility to electrophilic substitution on the aromatic ring. It can also be alkylated or acylated.

-

Dimethylamino Group: The nitrogen atom of the dimethylamino group has a lone pair of electrons, making it basic and nucleophilic.

The compound should be stored in a cool, dark place to prevent potential degradation, as azo compounds can be sensitive to light.

Safety and Handling

This compound is harmful if swallowed.[2] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

References

- Azo Coupling. (n.d.). In Organic Chemistry Portal.

- Azo coupling. (2023, December 2). In Wikipedia.

- This compound. (n.d.). In SpectraBase.

- FTIR spectra of 4-hydroxyazobenzene. (n.d.). In ResearchGate.

- Azo dye formation | Electrophilic aromatic substitution reactions | Chemistry | Khan Academy. (2023, January 31). Khan Academy.

- Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.

- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022, February 17). National Institutes of Health.

- This compound. (n.d.). In PubChem.

- Recrystallization-1.pdf. (n.d.).

- 1H NMR Chemical Shift. (n.d.). Oregon State University.

- Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.).

- Figure 2. Changes of a) UV-vis absorption spectra and b) emission... (n.d.). In ResearchGate.

- Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. (n.d.). National Institutes of Health.

- UV–Vis spectra and structure of acid-base forms of dimethylamino- and aminoazobenzene. (n.d.). In SpringerLink.

- dimethylaminophenylazo)phenyl methyl sulfide. (n.d.). In K-REx.

- Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). (2021, November 19). National Institutes of Health.

- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021, January 31). MDPI.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology.

- FTIR and FT Raman spectra of DMABHBH. (n.d.). In ResearchGate.

- What the best solvent can be used to recrystallize p-phenylenediamine ?. (2016, January 5). ResearchGate.

- FTIR, NMR and UV–Visible Spectral Investigations, Theoretical Calculations, Topological Analysis, Chemical Stablity, and Molecular Docking Study on Novel Bioactive Compound: The 5-(5-Nitro Furan-2-Ylmethylen), 3- N -(2-Methoxy Phenyl),2- N ′- (2-Methoxyphenyl) Imino Thiazolidin. (2025, August 30). ResearchGate.

- H-1, C-13 and P-31-NMR, UV-visible and variable temperature FT-IR spectral analyses for the reaction products of p-dimethylaminocinam- and p-hydroxybenz-aldehydes with hexachlorocyclotriphosphazene. (n.d.). ResearchGate. Retrieved from [Link]_p-hydroxybenz-aldehydes_with_hexachlorocyclotriphosphazene)

Sources

- 1. This compound | C14H15N3O | CID 97486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. thno.org [thno.org]

- 5. This compound(2496-15-3) 1H NMR spectrum [chemicalbook.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. UV–Vis spectra and structure of acid-base forms of dimethylamino- and aminoazobenzene | Semantic Scholar [semanticscholar.org]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-Hydroxy-4'-dimethylaminoazobenzene in Organic Solvents

Introduction

4-Hydroxy-4'-dimethylaminoazobenzene is an azo dye characterized by its chromophoric azo group (-N=N-) linking two substituted aromatic rings.[1][2] Its molecular structure, featuring both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the dimethylamino group), imparts a unique polarity that dictates its behavior in various solvents.[3][4][5] Understanding the solubility of this compound is paramount for its application in diverse fields, including as a dye for textiles, in the development of photosensitive materials, and in analytical chemistry.[2] Low solubility can lead to unpredictable results in in-vitro testing and can hinder the development of new applications.[6] This guide provides a comprehensive overview of the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and a discussion of its solubility profile in a range of organic solvents.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules.[7][8][9][10] For a solute to dissolve, the energy required to break the interactions within the solute and solvent must be compensated by the energy released from the formation of new solute-solvent interactions.[9]

The key intermolecular forces influencing the solubility of this compound are:

-

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms of the azo and dimethylamino groups can act as hydrogen bond acceptors.[5][7] Protic solvents like alcohols (e.g., ethanol, methanol) can engage in hydrogen bonding with the dye, promoting its solubility.[7][9]

-

Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the presence of electronegative nitrogen and oxygen atoms. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), can interact with the dye through dipole-dipole forces.[7][9]

-

Van der Waals Forces (London Dispersion Forces): The nonpolar aromatic rings of the molecule interact via weaker van der Waals forces.[11] Nonpolar solvents like hexane and toluene primarily interact through these forces.[11][12]

The balance of these interactions determines the overall solubility. The large, nonpolar surface area of the aromatic rings tends to favor solubility in less polar solvents, while the polar functional groups enhance solubility in polar solvents.[9][11]

Experimental Determination of Solubility

The equilibrium solubility of this compound can be reliably determined using the shake-flask method , which is considered a gold standard for its accuracy and reproducibility.[13][14] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved solute in the saturated solution.[13][15]

Causality Behind Experimental Choices

-

Shake-Flask Method: This method is chosen to ensure that the system reaches thermodynamic equilibrium, providing a true measure of the saturation solubility.[13][15]

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Equilibration Time: Sufficient time (e.g., 18-72 hours) is necessary to ensure that the dissolution process has reached a plateau.[14][15]

-

Quantification by UV-Vis Spectrophotometry: As a colored dye, this compound has a distinct absorbance spectrum in the visible region, making UV-Vis spectrophotometry a simple, sensitive, and cost-effective method for concentration measurement.[16][17][18]

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the shake-flask method.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (e.g., 24 or 48 hours) to allow the system to reach equilibrium.[15]

-

-

Sample Preparation for Analysis:

-

Remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials.[12]

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[12]

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of the dye in a suitable solvent (one in which it is highly soluble, like DMSO or DMF).[6]

-

Perform serial dilutions of the stock solution to create a series of standard solutions of known concentrations.[17]

-

Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).[16][19]

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear, following the Beer-Lambert law.[17][19]

-

-

Quantification and Solubility Calculation:

-

Dilute the filtered saturated solutions (from step 3) with the appropriate solvent to bring their absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted samples at λmax.

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.[14]

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in each organic solvent.

-

Solubility Profile of this compound

Table 1: Predicted and Observed Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to Moderate | Capable of hydrogen bonding with both the -OH and -N(CH₃)₂ groups.[7][9] |

| Polar Aprotic | DMSO, DMF, Acetone | High to Good | Strong dipole-dipole interactions. These are often excellent solvents for azo dyes.[20][22] |

| Nonpolar | Hexane, Toluene | Low to Very Low | Dominated by weak van der Waals forces, which are insufficient to overcome the solute-solute interactions of the polar dye.[11] |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Intermediate polarity allows for some dipole-dipole interactions, leading to moderate solubility.[20] |

Note: This table is based on general principles of solubility and data for analogous compounds. Experimental verification is required for precise quantitative values.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

-

Temperature: Generally, solubility increases with temperature for solid solutes.

-

pH (in protic solvents): The ionization state of the phenolic hydroxyl group is pH-dependent. In basic conditions, deprotonation to the phenoxide ion will significantly increase solubility in polar solvents.[22]

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of the compound can exhibit different solubilities.

Conclusion

The solubility of this compound is a complex interplay of its molecular structure and the properties of the organic solvent. Its amphiphilic nature, with both polar functional groups and nonpolar aromatic rings, results in a varied solubility profile. It is predicted to be most soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in polar protic solvents like alcohols, while exhibiting low solubility in nonpolar solvents. Accurate determination of its solubility is critical for its practical application and can be achieved through rigorous experimental methods like the shake-flask protocol coupled with UV-Vis spectrophotometric analysis. This guide provides the theoretical framework and practical methodology for researchers and scientists to confidently assess the solubility of this important azo dye.

References

- Solubility – Introductory Organic Chemistry.

- Effects of Intermolecular Forces – Introduction to Organic Chemistry. Saskoer. [Link]

- Intermolecular Forces and Solubilities. Chemistry LibreTexts. [Link]

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

- Solubility of Organic Compounds. Chemistry Steps. [Link]

- How do you perform the shake flask method to determine solubility?. Quora. [Link]

- Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Maricopa Open Digital Press. [Link]

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

- Shake Flask Method Summary. BioAssay Systems. [Link]

- This compound.

- London Dispersion and Solvent Effects on Azobenzene Switches. JLUpub. [Link]

- Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals. PMC, NIH. [Link]

- Experiment 8 Synthesis of an Azo Dye. The Chinese University of Hong Kong. [Link]

- Effects of Solvent Viscosity and Polarity on the Isomerization of Azobenzene.

- This compound. precisionFDA. [Link]

- Synthesis, Characterization and Analytical Study of New Azo Dye. Al-Nahrain University. [Link]

- How I can determination of the solubility constant by using Uv-Vis spectrophotometer?.

- Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Science Department, College of the Canyons. [Link]

- Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. PMC, NIH. [Link]

- Color, melting point, and solubility data of azo dyes.

- Cas 2496-15-3,this compound. lookchem. [Link]

- Solvent Effects on Structure, Morphology, and Photophysical Properties of an Azo Chromophore-Functionalized Polydiacetylene. ElectronicsAndBooks. [Link]

- Solubilities of Azobenzene, p-Hydroxyazobenzene, and p-Dimethylaminoazobenzene in Supercritical Carbon Dioxide.

- Determination of Dye Concentration Using a UV-Vis Spectrophotometer. Undergraduate Teaching Labs (UGTL), University of Toronto. [Link]

- Simultaneous UV-vis spectrophotometric determination of disperse dyes in textile wastewater by partial least squares and principal component regression. Scholars Portal Journals. [Link]

- Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides

Sources

- 1. cuhk.edu.hk [cuhk.edu.hk]

- 2. Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. echemi.com [echemi.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 10. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. bioassaysys.com [bioassaysys.com]

- 15. quora.com [quora.com]

- 16. researchgate.net [researchgate.net]

- 17. science.valenciacollege.edu [science.valenciacollege.edu]

- 18. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 19. impactfactor.org [impactfactor.org]

- 20. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-4'-dimethylaminoazobenzene for Research Applications

Introduction

4-Hydroxy-4'-dimethylaminoazobenzene is a versatile azo dye that finds significant application in various research fields due to its unique chemical properties. Aromatic azo compounds are characterized by their extended conjugated systems, which are responsible for their vibrant colors.[1] This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The synthesis is a classic example of a diazotization-coupling reaction, a cornerstone of aromatic chemistry.[2][3] This document will not only detail the procedural steps but also elucidate the underlying chemical principles, ensuring a thorough understanding for reproducible and scalable synthesis.

Core Synthesis Principles: A Two-Stage Reaction

The synthesis of this compound is achieved through a two-stage process:

-

Diazotization: The conversion of a primary aromatic amine, in this case, N,N-dimethyl-p-phenylenediamine (4-amino-N,N-dimethylaniline), into a diazonium salt.[4][5] This reaction is conducted in the presence of nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid, typically hydrochloric acid.[5]

-

Azo Coupling: The electrophilic diazonium salt then reacts with an electron-rich aromatic compound, phenol, in an electrophilic aromatic substitution reaction.[1][6] The coupling occurs at the para-position of the phenol ring, which is activated by the hydroxyl group.[3][7]

The Causality Behind Experimental Choices

The success of this synthesis hinges on precise control of reaction conditions. Low temperatures (0-5 °C) are critical during the diazotization step to ensure the stability of the diazonium salt, which can be explosive if isolated in a dry state.[4] The coupling reaction with phenol is typically carried out in a slightly alkaline solution. This is because the phenoxide ion, formed under basic conditions, is a more powerful nucleophile than the neutral phenol molecule, leading to a faster and more efficient reaction.[6]

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |

| N,N-dimethyl-p-phenylenediamine | 99-98-9 | C₈H₁₂N₂ | 136.19 | 1.36 g |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | NaNO₂ | 69.00 | 0.76 g |

| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 3 mL |

| Phenol | 108-95-2 | C₆H₆O | 94.11 | 0.94 g |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | 1.2 g |

| Distilled Water | 7732-18-5 | H₂O | 18.02 | As needed |

| Ice | - | H₂O | 18.02 | As needed |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 | As needed |

Step-by-Step Methodology

Part 1: Diazotization of N,N-dimethyl-p-phenylenediamine

-

Preparation of the Amine Solution: In a 100 mL beaker, dissolve 1.36 g of N,N-dimethyl-p-phenylenediamine in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water. Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Preparation of the Sodium Nitrite Solution: In a separate beaker, dissolve 0.76 g of sodium nitrite in 5 mL of cold distilled water.

-

Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a color change. Keep the resulting diazonium salt solution in the ice bath for immediate use in the next step.

Part 2: Azo Coupling with Phenol

-

Preparation of the Phenol Solution: In a 250 mL beaker, dissolve 0.94 g of phenol in 15 mL of a 10% sodium hydroxide solution. Cool this solution in an ice bath to below 5 °C.

-

Coupling Reaction: While stirring the phenol solution vigorously, slowly add the cold diazonium salt solution prepared in Part 1. A brightly colored precipitate of this compound will form immediately.[8]

-

Completion and Isolation: Continue stirring the mixture in the ice bath for 15-20 minutes to ensure the reaction is complete. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the precipitate with several portions of cold water to remove any unreacted starting materials and inorganic salts.[8]

Purification

Recrystallization is a common and effective method for purifying solid azo dyes.[8]

-

Solvent Selection: Transfer the crude, dry product to an Erlenmeyer flask. Add a minimum amount of a suitable hot solvent, such as ethanol or an ethanol-water mixture, to dissolve the solid completely.

-

Decolorization (Optional): If the solution is highly colored with impurities, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

-

Hot Filtration: Hot filter the solution through a fluted filter paper to remove activated charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to dry completely.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis and purification.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Melting Point: A sharp melting point close to the literature value (around 200 °C) is indicative of high purity.[9][10]

-

Spectroscopy:

-

FTIR Spectroscopy: The infrared spectrum should show characteristic peaks for the O-H stretch of the phenol, the C-N stretch of the dimethylamino group, and the N=N stretch of the azo group.

-

¹H NMR and ¹³C NMR Spectroscopy: These techniques provide detailed information about the molecular structure, confirming the presence and connectivity of all protons and carbons.[11]

-

UV-Vis Spectroscopy: The UV-Vis spectrum will exhibit a strong absorption band in the visible region, which is characteristic of the extended π-conjugation in azo dyes.

-

-

Chromatography:

-

Thin Layer Chromatography (TLC): A single spot on a TLC plate indicates a high degree of purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative purity analysis. A C18 reversed-phase column is often suitable for this type of compound.[8]

-

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Ventilation: All procedures should be carried out in a well-ventilated fume hood.[12]

-

Hazardous Materials:

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[13]

Conclusion

This guide has provided a comprehensive and technically sound protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can reliably produce this valuable compound for a wide range of scientific applications. The emphasis on safety, purification, and characterization ensures the integrity of the final product and the safety of the researcher.

References

- Freeman, H. S., Hao, Z., McIntosh, S. A., & Mills, K. P. (n.d.). Purification of Some Water Soluble Azo Dyes by High-Speed Countercurrent Chromatography. Journal of Liquid Chromatography, 11(1).

- (2023, January 14). Benzene diazonium chloride - Coupling reaction of Phenol. YouTube.

- (n.d.). Copper-catalyzed O-arylation of phenols with diazonium salts. Royal Society of Chemistry.

- Wikipedia. (n.d.). Azo coupling.

- Lubs, H. A. (1919). A Method for the Purification of Certain Azo Dyes. Journal of Industrial & Engineering Chemistry, 11(5), 456-457.

- LookChem. (n.d.). This compound.

- (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS. YouTube.

- SpectraBase. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Chemguide. (n.d.). some reactions of diazonium ions.

- MDPI. (n.d.). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes.

- ResearchGate. (2021, April 5). Suggestions required for efficient isolation and purification of azo pigments?

- (n.d.). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.

- (n.d.). PREPARATION OF THE AZO DYES. ElectronicsAndBooks.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test.

- ResearchGate. (2022, August 23). synthesis of 4-hydroxyazobenzene, a promising azo dye for antifungal activity against macrophomina phaseolina.

- PubMed. (n.d.). Density functional theory characterisation of 4-hydroxyazobenzene.

Sources

- 1. Azo coupling - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound|lookchem [lookchem.com]

- 10. guidechem.com [guidechem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. fishersci.com [fishersci.com]

Technical Guide: 4-Hydroxy-4'-dimethylaminoazobenzene as a Key Metabolite of 4-Dimethylaminoazobenzene

Abstract

This technical guide provides a comprehensive examination of 4-Hydroxy-4'-dimethylaminoazobenzene, a principal metabolite of the hepatocarcinogen 4-Dimethylaminoazobenzene (DAB). Intended for researchers, toxicologists, and drug development professionals, this document details the metabolic pathways governing the formation of this metabolite, its toxicological significance, and robust analytical methodologies for its detection and quantification. We delve into the enzymatic machinery, primarily the cytochrome P450 system, responsible for the biotransformation of DAB. Furthermore, this guide presents detailed, field-proven protocols for in vitro metabolism studies using liver microsomes and subsequent analysis by High-Performance Liquid Chromatography (HPLC). By integrating mechanistic insights with practical experimental workflows, this guide serves as an essential resource for investigating the metabolic fate and biological impact of this significant azo dye.

Introduction: The Toxicological Legacy of 4-Dimethylaminoazobenzene (DAB)

4-Dimethylaminoazobenzene (CAS No. 60-11-7), historically known as "Butter Yellow," is a synthetic azo dye once used to color various products, including waxes, soaps, and even foodstuffs before its carcinogenic properties were identified.[1][2] It is now reasonably anticipated to be a human carcinogen based on sufficient evidence from experimental animal studies.[1][2] Oral administration and injection of DAB have been shown to induce liver cancer, specifically hepatocellular carcinoma, in multiple animal species, including rats and mice.[1][2]

The carcinogenicity of DAB is not inherent to the parent molecule but is a consequence of its metabolic activation within the host organism, primarily the liver.[3] The study of its metabolism is therefore critical to understanding its mechanism of toxicity. The metabolic process is a double-edged sword; it involves both bioactivation pathways that generate reactive, genotoxic species, and detoxification pathways that facilitate excretion. This guide focuses on a key metabolite, this compound, which is central to the detoxification route.

Metabolic Pathways of 4-Dimethylaminoazobenzene

The biotransformation of the lipophilic DAB molecule is predominantly handled by the cytochrome P450 (CYP450) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[4][5] These Phase I reactions introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation and excretion.[6][7]

Phase I Metabolism: A Balance of Bioactivation and Detoxification

The metabolism of DAB proceeds along several competing pathways, primarily N-demethylation, N-hydroxylation, and ring (C-)hydroxylation.

-

N-Demethylation: The sequential removal of methyl groups from the tertiary amine.

-

N-Hydroxylation: The oxidation of the amino group, which is considered a critical bioactivation step. The resulting N-hydroxy metabolites can be further esterified to form highly reactive electrophiles that readily form adducts with DNA, leading to mutations and initiating carcinogenesis.[6][8]

-

Ring Hydroxylation (C-Hydroxylation): The addition of a hydroxyl group to the aromatic rings. The primary product of this pathway is This compound .

This C-hydroxylation is a crucial detoxification pathway. By adding a polar hydroxyl group, the molecule's water solubility is increased, making it a suitable substrate for Phase II conjugation enzymes (e.g., UDP-glucuronosyltransferases), which further facilitates its elimination from the body in bile and urine.[9] The formation of this compound effectively shunts the parent compound away from the more dangerous N-hydroxylation bioactivation pathway.

Enzymology of 4'-Hydroxylation

The 4'-hydroxylation of DAB is catalyzed by cytochrome P450 enzymes. While the specific human isozymes have not been definitively elucidated in the literature reviewed, studies on similar compounds and induction patterns provide strong evidence. For instance, phenobarbital is known to induce the activity of CYP2C and CYP3A subfamilies and has been shown to increase the rate of DAB 4'-hydroxylation.[9] Conversely, inducers of the CYP1A family, such as 3-methylcholanthrene, tend to favor the N-demethylation pathway while inhibiting 4'-hydroxylation.[9] This suggests that enzymes from the CYP2C and/or CYP3A subfamilies are the primary catalysts for the formation of this compound.

The following diagram illustrates the pivotal metabolic branching point for 4-Dimethylaminoazobenzene.

Analytical Methodologies for Metabolite Detection

Accurate quantification of this compound is essential for studying DAB metabolism kinetics and detoxification efficiency. This section provides a detailed workflow for an in vitro metabolism assay followed by HPLC analysis.

Experimental Workflow: In Vitro Metabolism Assay

This workflow describes a typical experiment to measure the formation of this compound from DAB using rat liver microsomes. The protocol is designed to be self-validating by including appropriate controls.

Detailed Protocol: In Vitro Incubation with Liver Microsomes

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP450 enzymes, making them an ideal and cost-effective model for studying Phase I metabolism.[10][11] An NADPH-regenerating system is used to ensure the continuous supply of the necessary cofactor for CYP450 activity.

Materials:

-

Pooled liver microsomes (e.g., from male Sprague-Dawley rats)

-

4-Dimethylaminoazobenzene (DAB)

-

This compound analytical standard

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADP⁺ (β-Nicotinamide adenine dinucleotide phosphate)

-

Glucose-6-phosphate (G6P)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Acetonitrile (HPLC grade)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH-regenerating system stock solution in the buffer containing: 1.3 mM NADP⁺, 3.3 mM G6P, 3.3 mM MgCl₂, and 0.4 U/mL G6PDH.

-

Prepare a 10 mM stock solution of DAB in DMSO.

-

Prepare stock solutions of the this compound standard in acetonitrile for the calibration curve.

-

-

Incubation Setup (for a final volume of 200 µL):

-

In a microcentrifuge tube, combine:

-

100 µL of 100 mM Phosphate Buffer (pH 7.4)

-

Liver microsomes (to a final concentration of 0.5 mg/mL protein)

-

40 µL of NADPH-regenerating system

-

-

Control Reactions (Self-Validation): Prepare parallel incubations:

-

Negative Control 1 (No Cofactor): Replace the NADPH-regenerating system with buffer to confirm enzyme dependence.

-

Negative Control 2 (Heat-Inactivated): Use microsomes that have been boiled for 10 minutes to confirm that the reaction is enzymatic.

-

-

-

Reaction:

-

Pre-warm all tubes at 37°C for 5 minutes.

-

Initiate the reaction by adding 2 µL of the 10 mM DAB stock solution (final concentration: 100 µM; final DMSO concentration: 1%). Vortex briefly.

-

Incubate at 37°C in a shaking water bath.

-

-

Termination and Sample Preparation:

-

At designated time points (e.g., 0, 10, 20, 40, 60 minutes), terminate the reaction by adding 400 µL of ice-cold acetonitrile. The organic solvent halts enzymatic activity and precipitates the microsomal proteins.

-

Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

HPLC Analysis Method

Rationale: Reverse-phase HPLC is the standard technique for separating compounds of varying polarity. DAB is highly nonpolar, while its hydroxylated metabolite is significantly more polar, allowing for excellent separation on a C18 column using a water/acetonitrile gradient. UV-Visible detection is suitable as azo dyes are chromophoric.

Instrumentation and Conditions:

| Parameter | Recommended Setting |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 15 minutes, hold for 3 min, return to 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection | UV/DAD at 410 nm (for 4-Hydroxy metabolite) and 450 nm (for DAB) |

Data Analysis:

-

Generate a standard curve by injecting known concentrations of the this compound standard.

-

Plot peak area versus concentration and perform a linear regression.

-

Identify and integrate the metabolite peak in the experimental samples based on its retention time matching the standard.

-

Quantify the amount of metabolite formed using the standard curve.

-

Calculate the rate of formation, typically expressed as pmol of metabolite formed per minute per mg of microsomal protein.

Enzyme Kinetics: Characterizing Metabolic Efficiency

To fully characterize the enzymatic process, the Michaelis-Menten kinetic parameters, Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity), should be determined.

-

Vₘₐₓ: Represents the maximum rate of 4'-hydroxylation at a saturating concentration of DAB.

-

Kₘ: Represents the DAB concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the affinity of the enzyme for the substrate.

Experimental Approach: To determine these parameters, the in vitro metabolism assay described above is performed with varying concentrations of DAB (e.g., from 1 µM to 200 µM). The initial rate of metabolite formation is plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation using non-linear regression software.

| Parameter | Significance in Drug Development |

| Kₘ (Michaelis Constant) | A low Kₘ value indicates a high affinity of the enzyme for the substrate. This helps predict the likelihood of metabolic saturation at therapeutic concentrations. |

| Vₘₐₓ (Maximum Velocity) | Indicates the maximum metabolic capacity of the pathway. It is crucial for calculating intrinsic clearance (CLᵢₙₜ = Vₘₐₓ / Kₘ). |

| CLᵢₙₜ (Intrinsic Clearance) | Represents the inherent ability of the liver to metabolize a compound, a key parameter in predicting in vivo hepatic clearance and potential drug-drug interactions. |

Conclusion

The formation of this compound represents a critical detoxification pathway in the metabolism of the potent carcinogen DAB. This biotransformation, mediated primarily by cytochrome P450 enzymes of the CYP2C and/or CYP3A families, converts the parent compound into a more polar, readily excretable product, thereby diverting it from metabolic activation pathways that lead to genotoxicity. Understanding the enzymology, kinetics, and toxicological significance of this metabolite is paramount for risk assessment. The analytical workflows and detailed protocols provided in this guide offer a robust framework for researchers to investigate the metabolic fate of DAB and other xenobiotics, contributing to a deeper understanding of chemical carcinogenesis and the protective mechanisms of metabolic detoxification.

References

- National Toxicology Program. (2021). 15th Report on Carcinogens: 4-Dimethylaminoazobenzene. U.S. Department of Health and Human Services. [Link]

- Levine, W. G. (1982). Induction and inhibition of the metabolism and biliary excretion of the azo dye carcinogen, N,N-dimethyl-4-aminoazobenzene (DAB), in the rat. Drug Metabolism and Disposition, 10(5), 435-441. [Link]

- Sasaki, T., & Yoshida, T. (1935). Experimentelle Erzeugung des Lebercarcinoms durch Fütterung mit o-Amidoazotoluol. Virchows Archiv für pathologische Anatomie und Physiologie und für klinische Medizin, 295(1), 175-200.

- Miller, E. C., & Miller, J. A. (1947). The presence and significance of bound aminoazo dyes in the livers of rats fed p-dimethylaminoazobenzene. Cancer Research, 7(8), 468-480.

- U.S. Environmental Protection Agency (EPA). (1999). 4-Dimethylaminoazobenzene Hazard Summary. [Link]

- Ishidate, M., Tamura, Z., & Samejima, K. (1963). Metabolism of 4-dimethylaminoazobenzene and related compounds. III. Metabolites of 4-dimethylaminoazobenzene in rat bile and influence of DAB feeding on their amounts. Chemical & Pharmaceutical Bulletin, 11(8), 1014-1021. [Link]

- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.

- Obach, R. S., & Reed-Hagen, A. E. (2002). Measurement of Michaelis constants for cytochrome P450-mediated biotransformation reactions using a substrate depletion approach. Drug Metabolism and Disposition, 30(7), 831-837. [Link]

- Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability. Pharmacological Reports, 58(4), 453-472.

- Wang, J. (2021). Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods. In Cytochrome P450 (pp. 125-139). Humana, New York, NY. [Link]

- Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449.

- Miners, J. O., & Mackenzie, P. I. (1991). Drug glucuronidation in humans. Pharmacology & Therapeutics, 51(3), 347-370.

- Weisburger, J. H., & Weisburger, E. K. (1973). Biochemical formation and pharmacological, toxicological, and pathological properties of hydroxylamines and hydroxamic acids. Pharmacological Reviews, 25(1), 1-66.

- Wu, W. N. (2012). In vitro drug metabolite profiling using hepatic S9 and human liver microsomes. In Drug Metabolite Profiling and Identification (pp. 163-182). Humana Press, Totowa, NJ. [Link]

- International Agency for Research on Cancer (IARC). (1975).

- Zhang, D., Luo, G., Ding, X., & Lu, C. (2012). Preclinical experimental models of drug metabolism and disposition in drug discovery and development. Acta Pharmaceutica Sinica B, 2(6), 549-561.

- Yan, Z., & Caldwell, G. W. (2001). Metabolism profiling, and identification of drug metabolites. In Optimization of Drug-like Properties (pp. 423-442). Wiley-VCH.

- Ohnishi, S., Murata, M., Degawa, M., & Kawanishi, S. (2002). Oxidative DNA damage induced by an N-hydroxy metabolite of carcinogenic 4-dimethylaminoazobenzene. Japanese Journal of Cancer Research, 93(8), 857-863. [Link]

- Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. The Lancet, 360(9340), 1155-1162.

- Miners, J. O., et al. (1995). Cytochrome P450TB (CYP2C): a major monooxygenase catalyzing diclofenac 4'-hydroxylation in human liver. Biochemical pharmacology, 50(12), 2041-2047. [Link]

- Liska, D. J. (1998). The detoxification enzyme systems.

- Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Hydroxylation enzymes of carcinogenic aminoazo dyes: possible involvement of cytochrome P-448 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of Metabolic Detoxification Pathways Using Foods and Food-Derived Components: A Scientific Review with Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. (PDF) Metabolism of 4-Dimethylaminoazobenzene and Related [research.amanote.com]

- 9. researchgate.net [researchgate.net]

- 10. staff-old.najah.edu [staff-old.najah.edu]

- 11. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods | Springer Nature Experiments [experiments.springernature.com]

"carcinogenicity of 4-Hydroxy-4'-dimethylaminoazobenzene"

An In-Depth Technical Guide on the Carcinogenicity of 4-Hydroxy-4'-dimethylaminoazobenzene

Abstract

The study of aminoazo dyes has been foundational to our understanding of chemical carcinogenesis. Within this class, 4-dimethylaminoazobenzene (DAB), colloquially known as "Butter Yellow," serves as a canonical model for inducing hepatic tumors in experimental animals. Its carcinogenicity is not inherent but is contingent upon metabolic activation to reactive electrophiles that form covalent adducts with cellular macromolecules. This guide delves into the specific role of one of its metabolites, this compound (4'-OH-DAB). Rather than being a simple narrative of its effects, this document provides a detailed mechanistic investigation, positioning 4'-OH-DAB within the complex metabolic landscape of its parent compound. We will dissect the evidence to determine whether its formation represents a step towards detoxification or bioactivation, a critical distinction for toxicologists and drug development professionals. By examining the foundational literature and the biochemical pathways, this guide clarifies the non-carcinogenic nature of 4'-OH-DAB and underscores the principle that subtle changes in molecular structure, mediated by metabolism, can profoundly alter biological activity.

Introduction: The Aminoazo Dyes and the Question of Metabolism

Aminoazo dyes, characterized by the R2N–C6H4–N=N–C6H5 functional group, were among the first chemical classes to be definitively linked to cancer. The historical significance of 4-dimethylaminoazobenzene (DAB) cannot be overstated; its ability to reliably induce liver cancer in rats made it an invaluable tool for oncological research.[1] The International Agency for Research on Cancer (IARC) has classified DAB as a Group 2B carcinogen, possibly carcinogenic to humans, while the National Toxicology Program (NTP) lists it as reasonably anticipated to be a human carcinogen based on robust animal data.[1][2]

A central tenet of DAB's carcinogenicity is the requirement for metabolic activation. The parent compound itself is not the ultimate carcinogen. Instead, it undergoes a series of enzymatic transformations primarily in the liver, the target organ of its toxicity. These transformations can lead to two divergent outcomes: bioactivation, resulting in a reactive species that damages DNA, or detoxification, producing a more water-soluble, readily excretable, and biologically inert molecule.

This guide focuses on a key metabolite, this compound (CAS 2496-15-3), where a hydroxyl group is introduced on the prime ring.[3] The central scientific question is whether this hydroxylation contributes to the carcinogenic effect or abrogates it. This analysis is crucial for researchers in toxicology and drug safety, as it exemplifies the metabolic "switch" that can determine the ultimate fate and effect of a xenobiotic. We will explore the evidence demonstrating that 4'-hydroxylation is, in fact, a critical detoxification pathway.

Comparative Chemical Profiles

A clear understanding of the parent compound and the metabolite of interest is essential. The table below summarizes their key chemical identifiers and properties.

| Property | 4-Dimethylaminoazobenzene (DAB) | This compound (4'-OH-DAB) |

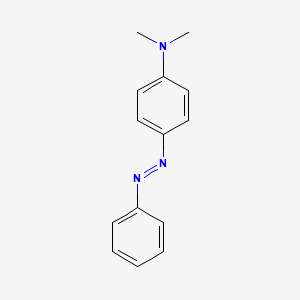

| Image |  |  |

| IUPAC Name | N,N-dimethyl-4-(phenyldiazenyl)aniline | 4-[[4-(dimethylamino)phenyl]diazenyl]phenol[3] |

| CAS Number | 60-11-7[1] | 2496-15-3[3] |

| Molecular Formula | C₁₄H₁₅N₃ | C₁₄H₁₅N₃O[4] |

| Molecular Weight | 225.29 g/mol | 241.29 g/mol [4] |

| Appearance | Yellow crystalline leaflets[1] | Yellow crystalline powder[5] |

| Solubility | Practically insoluble in water; soluble in oils, ethanol, benzene.[1] | Not specified, but hydroxylation generally increases water solubility. |

Metabolic Activation: The Path to Carcinogenicity

The carcinogenicity of DAB is a multi-step process reliant on enzymatic transformations. The primary site of this metabolism is the liver, which is rich in cytochrome P450 enzymes. The accepted pathway to bioactivation involves N-oxidation, which is preceded by N-demethylation.

-

N-Demethylation: DAB is first demethylated to 4-monomethylaminoazobenzene (MAB). This step is critical, as MAB is itself a more potent carcinogen than the parent DAB.[6][7]

-

N-Hydroxylation: The key toxification step is the N-hydroxylation of MAB to form N-hydroxy-N-methyl-4-aminoazobenzene. This N-hydroxy amine is a proximate carcinogen.[8]

-

Esterification: The ultimate carcinogenic species is formed when the N-hydroxy metabolite is esterified, most commonly by sulfotransferases, to create a highly unstable sulfuric acid ester.[8]

-

DNA Adduct Formation: This unstable ester spontaneously decomposes to form a reactive nitrenium ion, a potent electrophile. This ion readily attacks nucleophilic sites on DNA bases, particularly the C8 and N2 positions of guanine, forming covalent DNA adducts.[8][9] These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.

In contrast, C-hydroxylation (ring hydroxylation), which produces metabolites like 4'-OH-DAB, represents a competing pathway. This process is generally considered a detoxification mechanism, as the added hydroxyl group provides a reactive site for Phase II conjugation reactions (e.g., glucuronidation or sulfation), leading to the formation of highly water-soluble compounds that are easily excreted.

Caption: Metabolic fate of 4-dimethylaminoazobenzene (DAB).

Genotoxicity: DNA Adducts and Oxidative Damage

The primary mechanism of genotoxicity for DAB is the formation of stable, covalent DNA adducts.[9] Foundational studies have characterized several key adducts, including N-(deoxyguanosin-8-yl)-MAB and 3-(deoxyguanosin-N2-yl)-MAB, which distort the DNA helix and disrupt replication and transcription.[9]

While adduct formation is the dominant pathway, it is also recognized that some aminoazo dye metabolites can induce oxidative DNA damage. For instance, the metabolite N-hydroxy-4-aminoazobenzene has been shown to cause copper-mediated DNA damage, leading to the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).[10] This suggests that redox cycling and the generation of reactive oxygen species may be a secondary mechanism of genotoxicity for this chemical class.[10] However, the primary carcinogenic drive for DAB is strongly linked to the formation of the electrophilic nitrenium ion and subsequent adduct formation.

Direct Carcinogenicity Assessment of this compound

The most definitive evidence regarding the carcinogenicity of 4'-OH-DAB comes from the pioneering work of the Miller laboratory, which systematically tested numerous metabolites and analogs of DAB. In studies where various compounds were administered to rats, a clear structure-activity relationship emerged.

The results were unequivocal: 4'-hydroxy-4-dimethylaminoazobenzene was found to be inactive as a carcinogen .[6][7][11] This finding was consistent across multiple related hydroxylated compounds. The introduction of a hydroxyl group on the prime ring effectively abolished the hepatic carcinogenicity observed with the parent compound and its N-demethylated metabolite, MAB.

| Compound Administered | Carcinogenic Activity in Rat Liver | Reference |

| 4-Dimethylaminoazobenzene (DAB) | Active | [1][6] |

| 4-Monomethylaminoazobenzene (MAB) | Active (More potent than DAB) | [6][7] |

| 4'-Hydroxy-4-dimethylaminoazobenzene | Inactive | [6][7][11] |

| 4'-Hydroxy-4-monomethylaminoazobenzene | Inactive | [6][7][11] |

| 4-Aminoazobenzene | Inactive | [6][7] |

Causality and Interpretation: The inactivity of 4'-OH-DAB is not merely a correlation; it is a direct consequence of its chemical structure. The presence of the 4'-hydroxyl group directs the molecule towards Phase II conjugation and rapid excretion. This metabolic route effectively shunts the compound away from the bioactivation pathway that requires N-hydroxylation. By favoring detoxification, the formation of 4'-OH-DAB prevents the generation of the ultimate electrophilic species necessary to damage DNA and initiate carcinogenesis.

Standardized Experimental Protocols

To ensure trustworthiness and provide actionable insights for researchers, this section details standardized methodologies for assessing carcinogenicity and genotoxicity.

Protocol 1: In Vivo Rodent Carcinogenicity Bioassay

This protocol is a generalized representation of the long-term feeding studies used to establish the carcinogenicity of aminoazo dyes.

-

Animal Model: Male Fischer 344 or Wistar rats, 6-8 weeks of age.

-

Acclimation: Animals are acclimated for two weeks, with access to standard chow and water ad libitum.

-

Group Allocation: Animals are randomized into groups (n=30-50 per group):

-

Group 1: Control (basal diet).

-

Group 2: Positive Control (e.g., 0.06% DAB in diet).

-

Group 3: Test Article (e.g., 4'-OH-DAB mixed into the diet at an equimolar concentration to the positive control).

-

-

Administration: The respective diets are administered for a period of 9-12 months.

-

Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

-

Termination: At the end of the study period (or when moribund), animals are euthanized via CO₂ asphyxiation.

-

Necropsy: A full necropsy is performed. The liver is weighed, and its gross appearance is documented (e.g., presence of nodules).

-

Histopathology: The liver and other major organs are preserved in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

-

Evaluation: A board-certified veterinary pathologist examines the slides for evidence of neoplastic (e.g., hepatocellular carcinoma) and non-neoplastic lesions.

-

Data Analysis: Tumor incidence between groups is compared using statistical methods such as the Fisher's exact test.

Caption: Workflow for an in vivo carcinogenicity bioassay.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is a standard screen for mutagenicity, assessing a chemical's ability to induce reverse mutations in histidine-deficient strains of Salmonella typhimurium.[12][13]

-

Strains: Use multiple tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift, base-pair substitution).

-

Metabolic Activation (S9): Prepare a cofactor-supplemented post-mitochondrial fraction (S9) from the livers of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a combination of phenobarbital/β-naphthoflavone). This simulates mammalian metabolism.

-

Test Article Preparation: Dissolve the test article (e.g., 4'-OH-DAB) in a suitable solvent (e.g., DMSO). Prepare a series of dilutions.

-

Assay Procedure (Plate Incorporation Method):

-

To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article dilution, and 0.5 mL of the S9 mix (for +S9 conditions) or buffer (for -S9 conditions).

-

Incubate briefly at 37°C.

-

Add 2.0 mL of molten top agar containing a trace amount of histidine and biotin.

-

Vortex gently and pour onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates inverted at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+) on each plate.

-

Evaluation: A positive response is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (solvent control) count. Positive and negative controls must be run concurrently to validate the assay.

Conclusion and Professional Implications

For researchers, scientists, and drug development professionals, this case study offers several critical insights:

-

Metabolism is Paramount: The biological activity of a xenobiotic is inextricably linked to its metabolic fate. Predicting or determining the metabolic pathways is essential for assessing toxicological risk.

-

Structure-Activity Relationships are Powerful: Systematic modification of a chemical scaffold, as performed in the foundational studies of DAB, is a powerful tool for identifying the specific structural features (toxicophores) responsible for toxicity.

-

Detoxification is as Important as Activation: Understanding the pathways that deactivate a compound is as crucial as identifying those that activate it. The balance between these pathways often determines the dose-response relationship for toxicity.

In drug development, where novel chemical entities are constantly being evaluated, the principles illustrated by DAB and 4'-OH-DAB remain profoundly relevant. Early ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology screening must aim to identify potential bioactivation pathways and distinguish them from safe, detoxifying metabolic transformations.

References

- Kawanishi, S., Oikawa, S., Murata, M., & Inoue, S. (2002). Oxidative DNA damage induced by an N-hydroxy metabolite of carcinogenic 4-dimethylaminoazobenzene. PubMed.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- LookChem. (n.d.). This compound.